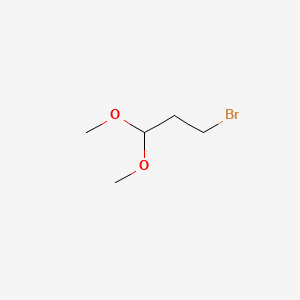

3-Bromo-1,1-dimethoxypropane

Description

The exact mass of the compound 3-Bromo-1,1-dimethoxypropane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Bromo-1,1-dimethoxypropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-1,1-dimethoxypropane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-1,1-dimethoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11BrO2/c1-7-5(8-2)3-4-6/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODZZAIFAQLODKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CCBr)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50189793 | |

| Record name | 3-Bromo-1,1-dimethoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brown liquid; [Sigma-Aldrich MSDS] | |

| Record name | 3-Bromo-1,1-dimethoxypropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19766 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

36255-44-4 | |

| Record name | 3-Bromo-1,1-dimethoxypropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36255-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromopropionaldehyde dimethylacetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036255444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromo-1,1-dimethoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-1,1-dimethoxypropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.109 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BROMOPROPIONALDEHYDE DIMETHYLACETAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OD9JKH5WOJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromo-1,1-dimethoxypropane: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-1,1-dimethoxypropane, also known as 3-bromopropionaldehyde dimethyl acetal, is a valuable bifunctional molecule widely utilized as a key intermediate in organic synthesis. Its structure, featuring a reactive primary bromide and a protected aldehyde in the form of a dimethyl acetal, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of 3-Bromo-1,1-dimethoxypropane, with a focus on experimental protocols and data relevant to researchers in the pharmaceutical and chemical industries.

Chemical and Physical Properties

3-Bromo-1,1-dimethoxypropane is a colorless to brown liquid under standard conditions.[1][2] It is an organic compound with the chemical formula C5H11BrO2 and a molecular weight of 183.04 g/mol .[1] This compound is not readily miscible with water but is soluble in many common organic solvents, making it suitable for a variety of reaction conditions.[1] For long-term storage, it is recommended to keep the compound in a cool, dry, and well-ventilated area, away from ignition sources, and it may be stabilized with potassium carbonate.[1][3]

Table 1: Chemical and Physical Properties of 3-Bromo-1,1-dimethoxypropane

| Property | Value | Reference(s) |

| IUPAC Name | 3-bromo-1,1-dimethoxypropane | [4] |

| Synonyms | 3-Bromopropionaldehyde dimethyl acetal, 1-Bromo-3,3-dimethoxypropane, 3,3-dimethoxypropyl bromide | [1][5] |

| CAS Number | 36255-44-4 | [1] |

| Molecular Formula | C5H11BrO2 | [1] |

| Molecular Weight | 183.04 g/mol | [1][5] |

| Appearance | Colorless to brown liquid | [1][2] |

| Density | 1.341 g/mL at 25 °C | [1][6] |

| Boiling Point | 58-60 °C at 17 mmHg | [1][6] |

| Flash Point | 46 °C (114.8 °F) - closed cup | [1][6] |

| Refractive Index (n20/D) | 1.449 | [1][6] |

| Purity | ≥90% (technical grade) | [1] |

| Solubility | Not miscible or difficult to mix with water | [1] |

| Stability | Stable under controlled conditions; may be stabilized with K2CO3 | [1] |

| Storage | Store in a cool, well-ventilated area away from ignition sources. Keep container tightly closed. | [1][3] |

Spectroscopic Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on the structure, the expected ¹H and ¹³C NMR spectra would show characteristic signals for the methoxy, methylene, and methine protons and carbons. For the related compound, 1,3-Dibromo-2,2-dimethoxypropane , the experimental ¹H NMR spectrum in CDCl₃ shows a singlet at approximately 3.58 ppm for the two bromomethyl (CH₂Br) groups and a singlet at around 3.29 ppm for the two methoxy (OCH₃) groups. The ¹³C NMR spectrum is predicted to show a signal around 100-105 ppm for the quaternary carbon of the acetal.

2.2. Infrared (IR) Spectroscopy

The IR spectrum of 3-Bromo-1,1-dimethoxypropane is expected to exhibit strong C-O stretching vibrations characteristic of the acetal/ether functional groups in the range of 1050-1200 cm⁻¹. A medium to weak C-Br stretching absorption is anticipated in the 500-700 cm⁻¹ region.

Reactivity and Synthetic Applications

The reactivity of 3-Bromo-1,1-dimethoxypropane is dominated by the presence of the primary alkyl bromide and the dimethyl acetal. The carbon-bromine bond is susceptible to nucleophilic attack, making it an excellent substrate for substitution reactions. The acetal group is stable under neutral and basic conditions but can be readily hydrolyzed under acidic conditions to unmask the aldehyde functionality.

3.1. Nucleophilic Substitution Reactions

The primary bromide in 3-Bromo-1,1-dimethoxypropane readily undergoes Sₙ2 reactions with a variety of nucleophiles. This allows for the introduction of the 3,3-dimethoxypropyl moiety into a wide range of molecules.

-

Reaction with Amines: The compound can be used to alkylate primary and secondary amines, leading to the formation of secondary and tertiary amines, respectively. This reaction is fundamental in the synthesis of more complex nitrogen-containing compounds.

-

Alkylation of Active Methylene Compounds: Carbanions generated from active methylene compounds, such as malonic esters and β-ketoesters, can act as nucleophiles to displace the bromide, forming a new carbon-carbon bond. This is a powerful method for extending carbon chains.

-

Synthesis of Nitriles: Reaction with cyanide salts, such as sodium or potassium cyanide, provides a straightforward route to 4,4-dimethoxybutanenitrile.[7] This transformation is useful for introducing a cyano group, which can be further elaborated into other functional groups like carboxylic acids or amines.

3.2. Grignard Reagent Formation and Subsequent Reactions

The alkyl bromide functionality allows for the formation of a Grignard reagent, 3,3-dimethoxypropylmagnesium bromide. This organometallic reagent is a potent nucleophile and a strong base, enabling the formation of new carbon-carbon bonds through reactions with various electrophiles, most notably carbonyl compounds.

3.3. Hydrolysis to 3-Bromopropionaldehyde

Under acidic conditions, the dimethyl acetal can be hydrolyzed to reveal the aldehyde functional group, yielding 3-bromopropionaldehyde. This transformation is useful when the aldehyde is required for subsequent reactions, such as Wittig reactions or reductive aminations, after the initial modification at the bromide position has been performed.

3.4. Synthesis of Heterocycles

The bifunctional nature of 3-Bromo-1,1-dimethoxypropane and its derivatives makes them valuable precursors in the synthesis of heterocyclic compounds. For instance, the related 1,3-dibromo-2,2-dimethoxypropane is a key building block for the construction of four-membered rings like azetidines through reaction with primary amines.

Experimental Protocols

The following protocols are representative examples of the types of reactions that can be performed with 3-Bromo-1,1-dimethoxypropane and are based on procedures for closely related compounds.

4.1. General Protocol for Nucleophilic Substitution: Alkylation of an Active Methylene Compound

This protocol describes a general procedure for the alkylation of a β-dicarbonyl compound using 3-Bromo-1,1-dimethoxypropane.

-

Materials:

-

Active methylene compound (e.g., diethyl malonate)

-

3-Bromo-1,1-dimethoxypropane

-

Base (e.g., sodium hydride, potassium carbonate)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))

-

Saturated aqueous ammonium chloride solution

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the active methylene compound (1.0 eq.) and the anhydrous solvent.

-

Cool the flask to 0 °C in an ice bath.

-

Carefully add the base (1.1 eq.) portion-wise to the stirred solution.

-

Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

-

Add a solution of 3-Bromo-1,1-dimethoxypropane (1.0 eq.) in the anhydrous solvent dropwise via the dropping funnel.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with the organic solvent (e.g., 3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

4.2. Representative Protocol for Grignard Reagent Formation and Reaction with a Ketone

This protocol is adapted from the procedure for the reaction of 1-bromo-3,3-dimethoxypropane and illustrates the formation of a Grignard reagent and its subsequent reaction with a carbonyl compound.[8]

-

Materials:

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

3-Bromo-1,1-dimethoxypropane

-

1,2-dibromoethane (for initiation)

-

Ketone (e.g., acetone)

-

Saturated aqueous ammonium chloride solution

-

Organic solvent for extraction (e.g., diethyl ether)

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place magnesium turnings (1.2 eq.).

-

Add a small amount of anhydrous THF to cover the magnesium.

-

Add a few drops of 1,2-dibromoethane to activate the magnesium. Gentle warming may be necessary to initiate the reaction.

-

Prepare a solution of 3-Bromo-1,1-dimethoxypropane (1.0 eq.) in anhydrous THF in the dropping funnel.

-

Once the reaction initiates (indicated by bubbling and a cloudy appearance), add the solution of 3-Bromo-1,1-dimethoxypropane dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

-

Cool the Grignard solution to 0 °C in an ice bath.

-

Add a solution of the ketone (1.0 eq.) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting alcohol by column chromatography.

-

Visualizations

5.1. Logical Workflow for Nucleophilic Substitution

Caption: Workflow for a typical nucleophilic substitution reaction.

5.2. Experimental Workflow for Grignard Reaction

Caption: Two-stage workflow for a Grignard reaction.

Conclusion

3-Bromo-1,1-dimethoxypropane is a versatile and valuable building block in organic synthesis. Its dual functionality allows for a wide array of chemical transformations, making it a key intermediate in the preparation of pharmaceuticals and other complex organic molecules. A thorough understanding of its chemical properties and reactivity, as outlined in this guide, is essential for its effective application in research and development. The provided experimental protocols and workflows serve as a practical resource for scientists engaged in the synthesis of novel compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. A Comprehensive Mechanism for Aromatic Nucleophilic Substitution in Aprotic Solvents: Derivation of the Whole Reaction Scheme for Third Order in Amine Kinetic Law [article.sapub.org]

- 4. 3-Bromopropionaldehyde dimethylacetal | C5H11BrO2 | CID 118932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Propyne, 3-bromo- [webbook.nist.gov]

- 6. 3-溴丙醛二甲缩醛 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 4,4-Dimethoxybutyronitrile | C6H11NO2 | CID 84558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Synthesis and Characterization of 3-Bromopropionaldehyde Dimethyl Acetal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-bromopropionaldehyde dimethyl acetal, a valuable building block in organic synthesis. This document details established synthetic routes, experimental protocols, and a thorough analysis of its physicochemical and spectroscopic properties.

Physicochemical Properties

3-Bromopropionaldehyde dimethyl acetal is a stable, colorless to pale yellow liquid. Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁BrO₂ | |

| Molecular Weight | 183.04 g/mol | |

| CAS Number | 36255-44-4 | |

| Boiling Point | 58-60 °C at 17 mmHg | |

| Density | 1.341 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.449 | |

| Purity (typical) | ≥90% (technical grade), >98% (purified) |

Synthesis of 3-Bromopropionaldehyde Dimethyl Acetal

Two primary synthetic routes are commonly employed for the preparation of 3-bromopropionaldehyde dimethyl acetal. The first involves the direct reaction of acrolein with methanol and hydrogen bromide, while the second proceeds via the hydrobromination of acrolein dimethyl acetal.

Synthesis from Acrolein, Methanol, and Hydrogen Bromide

This one-pot method involves the simultaneous acetalization of the aldehyde and hydrobromination of the double bond of acrolein.

Caption: Synthesis of 3-Bromopropionaldehyde Dimethyl Acetal from Acrolein.

-

Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer. The flask should be cooled in an ice-salt bath.

-

Reagents:

-

Acrolein

-

Anhydrous Methanol

-

Anhydrous Hydrogen Bromide (gas)

-

-

Procedure:

-

Charge the flask with anhydrous methanol and cool it to 0-5 °C in the ice-salt bath.

-

Slowly bubble anhydrous hydrogen bromide gas through the cold methanol with vigorous stirring.

-

Once the methanolic HBr solution is prepared, add freshly distilled acrolein dropwise to the solution while maintaining the temperature between 0-5 °C.

-

After the addition is complete, allow the reaction mixture to stir at this temperature for an additional 2-3 hours.

-

Slowly warm the mixture to room temperature and stir for another 12-16 hours.

-

Quench the reaction by pouring the mixture into a cold, saturated sodium bicarbonate solution to neutralize the excess acid.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield 3-bromopropionaldehyde dimethyl acetal as a colorless liquid.

-

Synthesis from Acrolein Dimethyl Acetal

This two-step approach first involves the formation of acrolein dimethyl acetal, followed by hydrobromination.

Caption: Synthesis via Acrolein Dimethyl Acetal Intermediate.

-

Step 1: Synthesis of Acrolein Dimethyl Acetal

-

Apparatus: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reagents:

-

Acrolein

-

Trimethyl orthoformate

-

Acid catalyst (e.g., a catalytic amount of sulfuric acid or p-toluenesulfonic acid)

-

-

Procedure:

-

Combine acrolein and trimethyl orthoformate in the reaction flask.

-

Add the acid catalyst to the mixture.

-

Stir the reaction mixture at room temperature. The reaction is typically exothermic.

-

After the initial exotherm subsides, the reaction can be gently heated to ensure completion.

-

Neutralize the catalyst with a base (e.g., sodium methoxide).

-

Purify the acrolein dimethyl acetal by fractional distillation.

-

-

-

Step 2: Hydrobromination of Acrolein Dimethyl Acetal

-

Apparatus: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cooled in an ice bath.

-

Reagents:

-

Acrolein dimethyl acetal

-

Anhydrous Hydrogen Bromide (in a suitable solvent like diethyl ether or as a gas)

-

-

Procedure:

-

Dissolve acrolein dimethyl acetal in a dry, inert solvent (e.g., diethyl ether) in the reaction flask and cool to 0 °C.

-

Slowly add a solution of hydrogen bromide in the same solvent, or bubble anhydrous HBr gas through the solution, while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Wash the reaction mixture with a cold, dilute sodium bicarbonate solution, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting 3-bromopropionaldehyde dimethyl acetal by vacuum distillation.

-

-

Characterization of 3-Bromopropionaldehyde Dimethyl Acetal

A comprehensive characterization of 3-bromopropionaldehyde dimethyl acetal is essential to confirm its identity and purity. The following sections detail the expected spectroscopic data.

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Predicted chemical shifts (CDCl₃, 400 MHz): δ 4.51 (t, J = 5.6 Hz, 1H, -CH(OCH₃)₂), 3.45 (t, J = 6.4 Hz, 2H, -CH₂Br), 3.33 (s, 6H, -OCH₃), 2.20 (dt, J = 6.4, 5.6 Hz, 2H, -CH₂-CH(OCH₃)₂) |

| ¹³C NMR | Predicted chemical shifts (CDCl₃, 100 MHz): δ 102.5 (-CH(OCH₃)₂), 53.5 (-OCH₃), 38.0 (-CH₂-), 30.0 (-CH₂Br) |

| IR (ATR) | Characteristic peaks expected around: 2950-2850 cm⁻¹ (C-H stretch), 1120-1050 cm⁻¹ (C-O stretch, acetal), 650-550 cm⁻¹ (C-Br stretch) |

| Mass Spec (EI) | Molecular Ion (M⁺): m/z 182/184 (bromine isotopes). Major fragments: m/z 75 [CH(OCH₃)₂]⁺, 151/153 [M - OCH₃]⁺, 103/105 [M - CH(OCH₃)₂]⁺ |

Disclaimer: The provided ¹H and ¹³C NMR data are predicted based on the analysis of structurally similar compounds, as direct experimental spectra for 3-bromopropionaldehyde dimethyl acetal were not found in the surveyed literature. The IR and Mass Spectrometry data are based on typical values for the functional groups present and publicly available mass spectra from the NIST WebBook.

Characterization Workflow

Caption: Workflow for the Characterization of the Final Product.

This comprehensive guide provides researchers and professionals in drug development with the necessary information for the successful synthesis and thorough characterization of 3-bromopropionaldehyde dimethyl acetal. The detailed protocols and tabulated data serve as a valuable resource for laboratory work and further research.

Spectroscopic Profile of 3-Bromo-1,1-dimethoxypropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 3-Bromo-1,1-dimethoxypropane, a valuable building block in organic synthesis. The information compiled herein is essential for the accurate identification and characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of 3-Bromo-1,1-dimethoxypropane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Chemical Shift (δ) [ppm] | Multiplicity |

| -CH(OCH₃)₂ | ~4.5 | Triplet |

| -CH₂-Br | ~3.5 | Triplet |

| -CH₂- | ~2.2 | Quintet |

| -OCH₃ | ~3.3 | Singlet |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Chemical Shift (δ) [ppm] |

| -CH(OCH₃)₂ | ~102 |

| -OCH₃ | ~53 |

| -CH₂- | ~35 |

| -CH₂-Br | ~30 |

Infrared (IR) Spectroscopy

The infrared spectrum provides information about the functional groups present in the molecule.

Table 3: Infrared (IR) Spectroscopy Data

| Functional Group | Bond | Wavenumber [cm⁻¹] | Intensity |

| C-H Stretch (Alkyl) | C-H | 2950-2850 | Medium-Strong |

| C-O Stretch (Acetal) | C-O | 1190-1050 | Strong |

| C-Br Stretch | C-Br | 650-550 | Medium-Weak |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The presence of bromine is readily identified by the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Fragment |

| 182/184 | ~1% | [M]⁺ (Molecular Ion) |

| 151/153 | ~5% | [M - OCH₃]⁺ |

| 75 | 100% | [CH(OCH₃)₂]⁺ (Base Peak) |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A small amount of purified 3-Bromo-1,1-dimethoxypropane is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small quantity of tetramethylsilane (TMS) as an internal standard.

Data Acquisition:

-

¹H NMR Spectroscopy: The proton NMR spectrum is acquired on a spectrometer operating at a frequency of 300-500 MHz.

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is acquired on the same instrument, typically at a frequency of 75-125 MHz.

Infrared (IR) Spectroscopy

Sample Preparation: For liquid samples such as 3-Bromo-1,1-dimethoxypropane, a neat spectrum is typically obtained. A drop of the pure liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small drop of the sample is placed directly on the ATR crystal.

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation and Ionization: The sample is introduced into the mass spectrometer, often via gas chromatography (GC-MS) for volatile compounds. In the ion source, the molecules are bombarded with high-energy electrons (Electron Ionization, EI), causing them to lose an electron and form a positively charged molecular ion and various fragment ions.

Data Acquisition: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. A detector then records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 3-Bromo-1,1-dimethoxypropane.

An In-depth Technical Guide to 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

Correct CAS Number: 3919-74-2

Introduction

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analysis of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid. This compound is a key intermediate and a known process-related impurity in the synthesis of the semi-synthetic penicillin antibiotic, flucloxacillin.[1] As such, its characterization and control are of significant interest to researchers, scientists, and professionals in the fields of drug development, quality control, and medicinal chemistry.

It is important to note that the CAS number 36255-44-4, as initially queried, is incorrectly associated with this molecule in some databases. The correct CAS number for 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is 3919-74-2.[1]

Physical and Chemical Properties

3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a solid at room temperature, typically appearing as a white to cream or pale brown powder.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

| Property | Value | Source(s) |

| CAS Number | 3919-74-2 | [1][2][3] |

| Molecular Formula | C₁₁H₇ClFNO₃ | [2][3] |

| Molecular Weight | 255.63 g/mol | [3][4] |

| IUPAC Name | 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | [5] |

| Appearance | White to cream or pale brown powder | [1] |

| Melting Point | 202-204°C | |

| Solubility | Data not readily available. Expected to be soluble in organic solvents like DMSO, DMF, and methanol. | |

| pKa | Data not readily available. |

Experimental Protocols

Synthesis of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

A more detailed synthesis is available for the closely related 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride , which can be hydrolyzed to the desired carboxylic acid.

Protocol: Synthesis of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride [6][7]

Objective: To synthesize 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride from the corresponding carboxylic acid.

Materials:

-

3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

-

Bis(trichloromethyl) carbonate (triphosgene)

-

Tetramethylurea (catalyst)

-

Toluene (solvent)

-

Reaction vessel with stirring and temperature control

-

Hydrogen chloride absorption system

-

Vacuum distillation apparatus

Procedure:

-

To a reaction vessel, add 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (100 mmol), tetramethylurea (2 mmol), and toluene (10 times the mass of the carboxylic acid).

-

Stir the mixture to ensure homogeneity.

-

Slowly add a toluene solution of bis(trichloromethyl) carbonate (33 mmol) to the reaction mixture over 45 minutes at room temperature. During the addition, ensure the hydrogen chloride absorption system is active.

-

After the addition is complete, raise the temperature to 110°C and reflux the mixture for 2 hours.

-

Following the reflux period, recover the toluene by vacuum distillation.

-

Collect the fraction at 168-170°C under a vacuum of 0.667 kPa.

-

The collected product is then solidified by freezing.

Expected Yield: ~95-97%

Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The following protocol outlines a general method for the detection and quantification of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid as an impurity in flucloxacillin samples.[1]

Objective: To separate and quantify 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid from the active pharmaceutical ingredient (API), flucloxacillin.

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or other suitable buffer)

-

Reference standard of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

-

Flucloxacillin sample for analysis

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water containing 0.1% formic acid. The specific gradient program should be optimized to achieve adequate separation of the impurity from the API and other potential impurities.

-

Standard Solution Preparation:

-

Accurately weigh a known amount of the 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid reference standard.

-

Dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water) to prepare a stock solution of known concentration.

-

Prepare a series of dilutions from the stock solution to construct a calibration curve.

-

-

Sample Preparation: Accurately weigh the flucloxacillin sample and dissolve it in the same solvent used for the standard solutions to a known concentration.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (4.6 mm x 250 mm, 5 µm)

-

Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: Typically 10-20 µL.

-

Detector Wavelength: To be determined based on the UV absorbance maximum of the analyte.

-

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification:

-

Identify the peak corresponding to 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid in the sample chromatogram by comparing its retention time with that of the reference standard.

-

Quantify the amount of the impurity in the sample by using the calibration curve generated from the standard solutions.

-

Mandatory Visualizations

Flucloxacillin Degradation Pathway

3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a known degradation product of flucloxacillin. The primary degradation pathway involves the hydrolysis of the β-lactam ring of flucloxacillin.[8]

Caption: Flucloxacillin Degradation Pathway.

Experimental Workflow for Impurity Analysis

The following diagram illustrates a typical workflow for the identification and quantification of a pharmaceutical impurity like 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid in a drug substance.[1]

Caption: Workflow for Impurity Analysis.

Signaling Pathways

Currently, there is no publicly available information to suggest that 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is directly involved in specific biological signaling pathways as a signaling molecule itself. Its primary biological relevance lies in its role as a synthetic precursor and impurity in the antibiotic flucloxacillin.[1] The biological activity of flucloxacillin is well-established and involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs).[9]

The toxicological profile of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid as a pharmaceutical impurity is an area of interest for drug safety and development.

Conclusion

This technical guide has summarized the key physical and chemical properties of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, a compound of significant importance in the pharmaceutical industry. The provided experimental protocols for its synthesis and analysis serve as a valuable resource for researchers and professionals in drug development and quality control. The visualized workflows for flucloxacillin degradation and impurity analysis offer a clear understanding of the compound's context and analytical considerations. Further research to determine specific quantitative data such as pKa and solubility, as well as detailed toxicological studies, would be beneficial for a more complete characterization of this molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. scbt.com [scbt.com]

- 4. 3919-74-2 | TargetMol [targetmol.com]

- 5. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, 99% 50 g | Request for Quote [thermofisher.com]

- 6. Page loading... [wap.guidechem.com]

- 7. CN101016272A - Synthetic method for 3-(2'-chloro-6'-fluorophenyl)-5-methyl-4-isooxazole formyl chloride - Google Patents [patents.google.com]

- 8. akjournals.com [akjournals.com]

- 9. Flucloxacillin | C19H17ClFN3O5S | CID 21319 - PubChem [pubchem.ncbi.nlm.nih.gov]

Stability and Storage of 3-Bromopropionaldehyde Dimethyl Acetal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Bromopropionaldehyde dimethyl acetal (CAS No. 36255-44-4). Understanding the chemical stability of this reagent is critical for its effective use in research, development, and manufacturing, ensuring the integrity of experimental outcomes and the quality of synthesized products. This document outlines the key factors influencing its stability, provides recommended handling and storage protocols, and describes methodologies for stability assessment.

Chemical Profile and Inherent Stability

3-Bromopropionaldehyde dimethyl acetal, also known as 1-Bromo-3,3-dimethoxypropane, is a bifunctional molecule featuring a terminal bromine atom and a protected aldehyde in the form of a dimethyl acetal. While generally stable under recommended storage conditions, its reactivity is primarily dictated by the acetal and bromo functionalities. The molecule is sensitive to moisture, light, and heat, and incompatible with strong oxidizing agents and acids.

Recommended Storage and Handling Conditions

To maintain the integrity and purity of 3-Bromopropionaldehyde dimethyl acetal, adherence to the following storage and handling conditions is imperative.

| Parameter | Recommended Condition | Rationale |

| Temperature | Refrigerated (2°C to 8°C) | Minimizes decomposition and volatilization. |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | Prevents oxidation and reaction with atmospheric moisture.[1] |

| Container | Tightly sealed, light-resistant container | Protects from moisture ingress and photodegradation.[1] |

| Environment | Dry, well-ventilated area away from heat and ignition sources | The compound is a flammable liquid and vapor.[1][2] |

| Incompatibilities | Strong oxidizing agents, Strong acids | Avoids vigorous reactions and decomposition. |

Degradation Pathways

The primary degradation pathway for 3-Bromopropionaldehyde dimethyl acetal is the hydrolysis of the acetal group. This reaction is catalyzed by the presence of acid and water, leading to the formation of 3-bromopropionaldehyde and two equivalents of methanol. Other potential degradation routes include photolytic and thermal decomposition.

Hydrolytic Degradation

The acid-catalyzed hydrolysis of the dimethyl acetal is a well-understood mechanism that proceeds through a hemiacetal intermediate. The presence of even trace amounts of acid can initiate this process, making the exclusion of acidic contaminants and moisture crucial. The stability of the acetal is significantly higher under neutral or basic conditions.

The logical flow of this degradation pathway is illustrated below:

Caption: Acid-catalyzed hydrolysis pathway.

Photolytic and Thermal Degradation

While less documented for this specific molecule, compounds with bromo-alkane functionalities can be susceptible to degradation upon exposure to UV light. Similarly, elevated temperatures can promote decomposition, emphasizing the need for refrigerated storage.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of 3-Bromopropionaldehyde dimethyl acetal involves forced degradation studies under various stress conditions, followed by analysis using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are designed to accelerate the decomposition of the compound to identify potential degradation products and pathways.

| Stress Condition | Protocol |

| Acid Hydrolysis | Dissolve the compound in a solution of 0.1 M HCl. Incubate at a controlled temperature (e.g., 40°C) and sample at various time points. Neutralize samples before analysis. |

| Base Hydrolysis | Dissolve the compound in a solution of 0.1 M NaOH. Incubate at a controlled temperature and sample at various time points. Neutralize samples before analysis. |

| Oxidative Degradation | Dissolve the compound in a solution of 3% H₂O₂. Store in the dark at a controlled temperature and sample at various time points. |

| Thermal Degradation | Store the solid or neat liquid compound in a controlled temperature oven (e.g., 60°C). Sample at various time points. |

| Photolytic Degradation | Expose the compound (in a photostable, transparent container) to a controlled light source (e.g., ICH option 1 or 2). A dark control should be run in parallel. |

The workflow for a typical forced degradation study is depicted below:

Caption: Forced degradation study workflow.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the intact 3-Bromopropionaldehyde dimethyl acetal from its degradation products.

| Parameter | Typical Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (determined by UV scan) |

| Column Temperature | 30°C |

This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be a powerful tool for monitoring the hydrolysis of the acetal in real-time.[3][4][5][6][7] By observing the disappearance of the methoxy protons of the acetal and the appearance of the aldehydic proton and methanol, the kinetics of the degradation can be studied.

Summary of Stability Data

| Condition | Stability | Primary Degradation Product(s) |

| Acidic (pH < 7) | Unstable, hydrolysis rate increases with decreasing pH. | 3-Bromopropionaldehyde, Methanol |

| Neutral (pH ~ 7) | Generally stable, but moisture should be avoided. | - |

| Basic (pH > 7) | Stable to hydrolysis. | - |

| Elevated Temperature | Potential for accelerated decomposition. | To be determined by forced degradation studies. |

| Light Exposure | Potential for photolytic degradation. | To be determined by forced degradation studies. |

| Presence of Oxidants | Potential for oxidation. | To be determined by forced degradation studies. |

Conclusion

3-Bromopropionaldehyde dimethyl acetal is a valuable reagent that is stable under the recommended storage conditions of refrigeration in a dry, inert atmosphere, and protected from light. Its primary instability arises from its susceptibility to acid-catalyzed hydrolysis. For critical applications, it is recommended to perform a stability assessment under the specific experimental conditions to ensure the integrity of the starting material. The protocols and information provided in this guide serve as a comprehensive resource for researchers and professionals working with this compound.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. Real-time mechanistic monitoring of an acetal hydrolysis using ultrafast 2D NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. asahilab.co.jp [asahilab.co.jp]

- 5. 46. Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T - Magritek [magritek.com]

- 6. researchgate.net [researchgate.net]

- 7. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]

3-Bromo-1,1-dimethoxypropane: A Versatile Aldehyde Surrogate in Synthetic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of organic synthesis, the strategic manipulation of functional groups is paramount. Aldehydes, with their inherent reactivity, are fundamental building blocks but often require protection to prevent undesired side reactions. 3-Bromo-1,1-dimethoxypropane emerges as a valuable bifunctional reagent, serving as a stable, protected form of 3-bromopropanal. This allows for the introduction of a three-carbon aldehyde moiety through nucleophilic substitution at the bromine-bearing carbon, followed by a straightforward deprotection of the acetal. This technical guide provides a comprehensive overview of the application of 3-Bromo-1,1-dimethoxypropane as an aldehyde surrogate, complete with experimental protocols, data summary, and visual diagrams to facilitate its use in complex synthetic endeavors.

Core Concept: The Propanal Homoenolate Synthon

3-Bromo-1,1-dimethoxypropane acts as a propanal homoenolate equivalent. The bromine atom provides a reactive handle for nucleophilic attack, enabling the formation of a new carbon-carbon or carbon-heteroatom bond. The dimethoxy acetal group is stable under a variety of reaction conditions, particularly basic and nucleophilic environments, effectively masking the aldehyde functionality until its regeneration is desired.

Synthetic Applications and Experimental Protocols

The primary application of 3-Bromo-1,1-dimethoxypropane as an aldehyde surrogate involves a two-stage process: nucleophilic substitution followed by acetal hydrolysis.

Stage 1: Nucleophilic Substitution

A variety of nucleophiles can be employed to displace the bromide, leading to a diverse range of functionalized propanal precursors.

General Experimental Protocol for Nucleophilic Substitution with Grignard Reagents:

-

Materials:

-

3-Bromo-1,1-dimethoxypropane

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Appropriate organohalide (for Grignard reagent formation)

-

Iodine crystal (as an initiator)

-

Saturated aqueous ammonium chloride solution

-

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, prepare the Grignard reagent by adding a solution of the organohalide in anhydrous THF to magnesium turnings initiated with a crystal of iodine.

-

Once the Grignard reagent formation is complete, cool the solution to 0 °C.

-

Slowly add a solution of 3-Bromo-1,1-dimethoxypropane in anhydrous THF to the Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel.

-

Stage 2: Acetal Deprotection (Hydrolysis)

The regeneration of the aldehyde from the dimethyl acetal is typically achieved under acidic conditions.

General Experimental Protocol for Acetal Deprotection:

-

Materials:

-

Substituted 1,1-dimethoxypropane derivative

-

Acetone/Water mixture (e.g., 9:1 v/v)

-

Acid catalyst (e.g., p-toluenesulfonic acid, dilute HCl, or silica gel)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

-

-

Procedure:

-

Dissolve the substituted 1,1-dimethoxypropane derivative in an acetone/water mixture.

-

Add a catalytic amount of the acid catalyst.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, neutralize the acid catalyst by adding saturated aqueous sodium bicarbonate solution.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with an organic solvent.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to afford the crude aldehyde.

-

If necessary, purify the aldehyde by column chromatography or distillation.

-

Quantitative Data

| Nucleophile (R-MgX) | Substrate (Analogous to 3-Bromo-1,1-dimethoxypropane) | Product (after deprotection) | Yield (%) |

| Phenylmagnesium bromide | 2-(2-Bromoethyl)-1,3-dioxane | 3-Phenylpropanal | ~70-80% |

| n-Butylmagnesium bromide | 2-(2-Bromoethyl)-1,3-dioxane | Heptanal | ~65-75% |

| Isopropylmagnesium chloride | 2-(2-Bromoethyl)-1,3-dioxane | 4-Methylpentanal | ~60-70% |

Visualizations

Signaling Pathways and Experimental Workflows

Caption: General experimental workflow for the use of 3-Bromo-1,1-dimethoxypropane as an aldehyde surrogate.

Theoretical Insights into the Reactivity of 3-Bromo-1,1-dimethoxypropane: A Technical Guide for Synthetic Chemists

Abstract

3-Bromo-1,1-dimethoxypropane is a versatile bifunctional building block of significant utility in organic synthesis, particularly in the development of pharmaceutical agents and other complex molecular architectures. Its structure, featuring a reactive alkyl bromide and a protected aldehyde functionality (a dimethyl acetal), allows for a range of selective transformations. This technical guide provides a comprehensive overview of the theoretical and practical aspects of the reactivity of 3-Bromo-1,1-dimethoxypropane, supported by experimental protocols and quantitative data. This document is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry.

Introduction

3-Bromo-1,1-dimethoxypropane, also known as 3-bromopropionaldehyde dimethyl acetal, is a valuable reagent in organic synthesis due to its dual reactivity.[1] The presence of a primary alkyl bromide allows for nucleophilic substitution and organometallic reagent formation, while the dimethyl acetal serves as a stable protecting group for an aldehyde, which can be deprotected under acidic conditions for subsequent transformations. This unique combination of functional groups makes it a key intermediate in the synthesis of a variety of acyclic and heterocyclic systems.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Bromo-1,1-dimethoxypropane is presented in Table 1. This data is essential for its handling, storage, and use in chemical reactions.

| Property | Value |

| Molecular Formula | C₅H₁₁BrO₂ |

| Molecular Weight | 183.04 g/mol |

| Appearance | Colorless to brown liquid |

| Boiling Point | 58-60 °C at 17 mmHg |

| Density | 1.341 g/mL at 25 °C |

| Refractive Index | n20/D 1.449 |

| Solubility | Not miscible or difficult to mix with water |

Theoretical Reactivity Analysis

The reactivity of 3-Bromo-1,1-dimethoxypropane is dictated by its two primary functional groups: the carbon-bromine bond and the dimethyl acetal.

-

Carbon-Bromine Bond Reactivity: The C-Br bond is polarized, with the carbon atom being electrophilic and susceptible to attack by nucleophiles. This allows for a variety of nucleophilic substitution reactions (SN2) . The primary nature of the alkyl bromide favors the SN2 mechanism, leading to inversion of stereochemistry if the carbon were chiral. Furthermore, the C-Br bond can undergo oxidative addition with metals like magnesium to form Grignard reagents , transforming the electrophilic carbon into a nucleophilic one. This opens up a wide array of carbon-carbon bond-forming reactions.

-

Dimethyl Acetal Stability and Deprotection: The dimethyl acetal is stable under neutral and basic conditions, making it an excellent protecting group for the aldehyde functionality. This stability allows for a wide range of transformations to be carried out at the C-Br end of the molecule without affecting the aldehyde. The acetal can be readily hydrolyzed under acidic conditions to liberate the free aldehyde, which can then participate in reactions such as reductive amination, Wittig reactions, and aldol condensations.

Key Reactions and Applications

3-Bromo-1,1-dimethoxypropane is a versatile precursor for the synthesis of a wide range of molecules. Below are some of its key applications with representative experimental data.

Grignard Reagent Formation and Subsequent Reactions

The formation of a Grignard reagent from 3-Bromo-1,1-dimethoxypropane is a common strategy to generate a propanal-equivalent nucleophile.

Reaction Scheme:

This Grignard reagent can then be used in various coupling reactions. For instance, in the synthesis of certain alkaloids, it is added to an N-Boc imide.[2] Another application involves its reaction with 4,4,4-trifluorobutyraldehyde in the synthesis of novel pesticidal compounds.[3] A notable example is its use in the synthesis of a cyclopentene derivative, where the Grignard reagent, in the presence of a copper catalyst, reacts with a lactone, affording the product in a high yield.[4]

Table 2: Representative Yields for Grignard Reactions

| Electrophile | Catalyst/Conditions | Product | Yield | Reference |

| Allylic lactone | Me₂S·CuBr | Triisopropylsilyl ether of a cyclopentene | 92% | [4] |

| N-Boc-11-oxocytisine | THF, 0 °C | Adduct for leontidine synthesis | - | [2] |

| 4,4,4-Trifluorobutyraldehyde | THF, 0 °C to rt | Fluorinated alcohol | - | [3] |

Nucleophilic Substitution Reactions

The electrophilic nature of the carbon bearing the bromine atom allows for substitution by a variety of nucleophiles. This is a key step in the synthesis of many complex molecules.

An example is the reaction with a substituted 2-aminobenzoxazole in DMF at 60 °C to produce a key intermediate for novel antibacterial compounds.[5] It is also used to alkylate ethyl acetoacetate in the total synthesis of (±)-symbioimine.[6]

Table 3: Representative Yields for Nucleophilic Substitution Reactions

| Nucleophile | Solvent/Conditions | Product | Yield | Reference |

| Ethyl acetoacetate | - | Alkylated β-ketoester | - | [6] |

| 7-Bromo-2-aminobenzoxazole | DMF, 60 °C | 7-Bromo-1-(3,3-dimethoxypropyl)benzoxazole | - | [5] |

| Indole derivative | DMSO, rt | N-alkylated indole | - |

Acetal Deprotection and Further Transformations

Following the modification of the bromo-end of the molecule, the acetal can be deprotected to reveal the aldehyde functionality. This is typically achieved under mild acidic conditions. For example, Amberlyst-15, an acidic resin, has been used for this purpose.[7] The resulting aldehyde can then undergo further reactions, such as reductive amination.[7]

Experimental Protocols

The following are representative experimental protocols for key reactions involving 3-Bromo-1,1-dimethoxypropane.

Protocol for Grignard Reagent Formation and Reaction

This protocol is a general representation based on its use in the synthesis of a cyclopentene derivative.[4]

Materials:

-

3-Bromo-1,1-dimethoxypropane

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Electrophile (e.g., allylic lactone)

-

Me₂S·CuBr (catalyst)

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and an addition funnel under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings.

-

Add a small volume of anhydrous THF.

-

In the addition funnel, prepare a solution of 3-Bromo-1,1-dimethoxypropane in anhydrous THF.

-

Add a small portion of the 3-Bromo-1,1-dimethoxypropane solution to the magnesium turnings. The reaction may need to be initiated with a small crystal of iodine or gentle heating.

-

Once the reaction has initiated (as evidenced by bubbling and heat generation), add the remaining 3-Bromo-1,1-dimethoxypropane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the reaction mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Cool the Grignard reagent to the desired reaction temperature (e.g., 0 °C or -78 °C).

-

In a separate flask, dissolve the electrophile and catalyst (if required) in anhydrous THF.

-

Slowly add the prepared Grignard reagent to the solution of the electrophile.

-

Stir the reaction mixture for the appropriate amount of time, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product, which can be purified by column chromatography.

Protocol for Nucleophilic Substitution

This protocol is a general representation based on the alkylation of an amine.[5]

Materials:

-

3-Bromo-1,1-dimethoxypropane

-

Nucleophile (e.g., 7-Bromo-2-aminobenzoxazole)

-

Anhydrous Dimethylformamide (DMF)

-

Base (if required, e.g., K₂CO₃ or NaH)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the nucleophile in anhydrous DMF.

-

If the nucleophile requires deprotonation, add the base and stir for an appropriate amount of time at a suitable temperature.

-

Add 3-Bromo-1,1-dimethoxypropane to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with an appropriate organic solvent.

-

Wash the combined organic layers with water and brine to remove DMF.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Visualizing Reaction Workflows

The following diagrams illustrate typical experimental workflows involving 3-Bromo-1,1-dimethoxypropane.

References

- 1. 3-Bromopropanal | 65032-54-4 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. CN104378986A - Pesticidal compositions and methods related thereto - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. WO2017137744A1 - Heterocyclic compounds, in particular 2-oxo-4,4,5,5,6,6,7,7-octahydrobenzoxazole derivatives, and their use as antibacterial compounds - Google Patents [patents.google.com]

- 6. Total Synthesis of (±)-Symbioimine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

An In-depth Technical Guide to the Safe Handling of 3-Bromo-1,1-dimethoxypropane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Bromo-1,1-dimethoxypropane (CAS No. 36255-44-4), a versatile reagent used in organic synthesis. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.

Hazard Identification and Classification

3-Bromo-1,1-dimethoxypropane is classified as a hazardous chemical. It is a flammable liquid and vapor that can cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2][3] Ingestion of this compound may be harmful.[2][4]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][3][4] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[2][3][4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2][3][4] |

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling.

Table 2: Physical and Chemical Properties of 3-Bromo-1,1-dimethoxypropane

| Property | Value |

| Molecular Formula | C₅H₁₁BrO₂[5][6] |

| Molecular Weight | 183.04 g/mol [5] |

| Appearance | Clear colorless to light yellow liquid[6] |

| Refractive Index | 1.4460 to 1.4500 (at 20°C, 589 nm)[6] |

| Purity | Typically ≥94%[6] |

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are essential to prevent exposure.

Handling:

-

All manipulations should be performed in a well-ventilated fume hood.[5]

-

Use spark-proof tools and explosion-proof equipment.[2][3][7]

-

Keep away from open flames, hot surfaces, and sources of ignition.[2][3][7]

-

Take precautionary measures against static discharge.[3]

-

Avoid contact with skin and eyes.[2]

-

Wash hands thoroughly after handling.[3]

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that meets OSHA or European Standard EN166 requirements.[3][5]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat.[5] Inspect gloves before use.[2]

-

Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection may not be required. However, if inhalation of vapors is a risk, use a NIOSH/MSHA approved respirator.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye Protection | Chemical safety goggles or face shield[5] |

| Hand Protection | Chemical-resistant gloves (nitrile, neoprene)[5] |

| Body Protection | Lab coat, appropriate protective clothing |

| Respiratory Protection | Use in a well-ventilated fume hood[5] |

Storage and Disposal

Storage:

Disposal:

-

Waste is classified as hazardous and must be disposed of by a licensed and approved hazardous waste disposal company.[5][7]

-

Do not dispose of it down the drain.

-

Empty containers may retain product residue and can be dangerous.[7]

First Aid Measures

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[2][3]

-

If on Skin: Take off immediately all contaminated clothing. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2][3]

-

If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[3] If not breathing, give artificial respiration.[3][7]

-

If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[2][3]

Experimental Protocols: Synthesis

Bromination of 1,1-dimethoxypropan-2-one:

-

Dissolve 1,1-dimethoxypropan-2-one in a suitable solvent such as anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.

-

Cool the solution to -10 °C.

-

Slowly add N-Bromosuccinimide (NBS) and a catalytic amount of sodium bicarbonate.

-

Stir the reaction mixture at -10 °C and monitor its progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent like dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation.

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of 3-Bromo-1,1-dimethoxypropane.

References

- 1. 3-Bromo-1,1-dimethoxypropan-2-one|C5H9BrO3 [benchchem.com]

- 2. fishersci.nl [fishersci.nl]

- 3. fishersci.com [fishersci.com]

- 4. Buy 2-Bromo-1,1-diethoxypropane | 3400-55-3 [smolecule.com]

- 5. 3-Bromopropanal | 65032-54-4 | Benchchem [benchchem.com]

- 6. 3-bromopropionaldehyde dimethylacetal, 95%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

Solubility Profile of 3-Bromo-1,1-dimethoxypropane: A Technical Guide for Researchers

Disclaimer: A comprehensive review of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for 3-Bromo-1,1-dimethoxypropane in common organic solvents. This guide, therefore, provides a detailed framework for determining its solubility, including experimental protocols and a template for data presentation, alongside a qualitative assessment of its expected solubility based on its chemical structure.

Introduction

3-Bromo-1,1-dimethoxypropane (CAS No: 36255-44-4) is a versatile bifunctional molecule featuring both a bromoalkane and a dimethyl acetal group.[1][2] This structure makes it a valuable building block in various organic syntheses. A thorough understanding of its solubility characteristics in different organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and designing novel synthetic pathways. This technical guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive approach to evaluating and documenting the solubility of this compound.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of a compound is favored in solvents with similar polarity and intermolecular forces.[3][4] 3-Bromo-1,1-dimethoxypropane possesses both polar and non-polar characteristics. The carbon-bromine bond and the two ether linkages in the acetal group introduce polarity, while the propane backbone is non-polar.

It can be predicted that 3-Bromo-1,1-dimethoxypropane will exhibit good solubility in a wide range of common organic solvents. Haloalkanes are generally soluble in organic solvents because the energy required to break the intermolecular forces within the haloalkane and the solvent is comparable to the energy released when new solute-solvent interactions are formed.[4][5] Similarly, acetals are typically soluble in many organic solvents.[6][7][8]

Therefore, it is anticipated to be soluble in:

-

Polar Aprotic Solvents: such as acetone, ethyl acetate, tetrahydrofuran (THF), and dichloromethane (DCM).

-

Polar Protic Solvents: such as ethanol, methanol, and isopropanol, though the non-polar character may limit miscibility in all proportions.

-

Non-Polar Solvents: such as toluene, hexane, and other hydrocarbons, due to the presence of the alkyl chain.

Its solubility in highly polar solvents like water is expected to be low.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for 3-Bromo-1,1-dimethoxypropane is not available in the literature. The following table is provided as a template for researchers to systematically record their experimentally determined data. This structured format will facilitate easy comparison of solubility across a range of solvents and temperatures.

| Solvent Class | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molarity (mol/L) | Observations |

| Alcohols | Methanol | ||||

| Ethanol | |||||

| Isopropanol | |||||

| Ethers | Diethyl ether | ||||

| Tetrahydrofuran | |||||

| Esters | Ethyl acetate | ||||

| Ketones | Acetone | ||||

| Hydrocarbons | Hexane | ||||

| Toluene | |||||

| Halogenated | Dichloromethane | ||||

| Chloroform |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of 3-Bromo-1,1-dimethoxypropane in an organic solvent. This protocol is based on the widely used shake-flask method.

Materials

-

3-Bromo-1,1-dimethoxypropane

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or test tubes with screw caps

-

Constant temperature shaker or orbital shaker

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Pipettes

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for quantitative analysis

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3-Bromo-1,1-dimethoxypropane to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette and filter it through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solute to avoid decomposition.

-

Once the solvent has completely evaporated, reweigh the vial to determine the mass of the dissolved 3-Bromo-1,1-dimethoxypropane.

-

Calculate the solubility in g/100 mL.

-

-

Chromatographic Analysis (for volatile solvents or higher accuracy):

-

Prepare a series of standard solutions of 3-Bromo-1,1-dimethoxypropane of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using a suitable chromatographic method (GC or HPLC).

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution, and thus the solubility.

-

-

Data Reporting:

-

Perform all measurements in triplicate to ensure reproducibility.

-

Report the solubility as the mean ± standard deviation.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 3-Bromo-1,1-dimethoxypropane.

Caption: Workflow for determining the solubility of a compound.

References

- 1. innospk.com [innospk.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. chem.ws [chem.ws]

- 4. benchchem.com [benchchem.com]

- 5. quora.com [quora.com]

- 6. Glycerol acetals and ketals as bio-based solvents: positioning in Hansen and COSMO-RS spaces, volatility and stability towards hydrolysis and autoxidation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Heterocycles Using 3-Bromo-1,1-dimethoxypropane: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 3-bromo-1,1-dimethoxypropane as a versatile C3 synthon. The methodologies outlined herein offer pathways to key heterocyclic scaffolds, including pyrimidines, pyridines, and quinolines, which are of significant interest in medicinal chemistry and drug discovery.

Introduction

3-Bromo-1,1-dimethoxypropane, also known as 3-bromopropionaldehyde dimethyl acetal, is a valuable building block in organic synthesis. The presence of a protected aldehyde functionality (the dimethyl acetal) and a reactive bromide allows for sequential and site-selective reactions. The acetal group is stable under basic and neutral conditions, enabling transformations involving the bromide, and can be readily deprotected under acidic conditions to reveal the aldehyde for subsequent cyclization reactions. This dual functionality makes it a powerful tool for the construction of complex molecular architectures, particularly heterocyclic systems.

Synthesis of Pyrimidines

A direct and high-yielding method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters has been developed utilizing a derivative of 3-bromo-1,1-dimethoxypropane. This approach involves the condensation of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts.[1][2][3] This method is particularly advantageous as it provides pyrimidines lacking substitution at the 4-position, a structural motif that can be challenging to achieve through other synthetic routes.[3]

General Reaction Scheme for Pyrimidine Synthesis

Caption: Overall workflow for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.

Experimental Protocol: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters[3]

Materials:

-

Methyl formate

-

Methyl 3,3-dimethoxypropionate

-

Sodium hydride (60% dispersion in mineral oil)

-

Amidinium salt (e.g., acetamidinium chloride)

-

Anhydrous Diethyl ether

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)